Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Lipophilicity Drug Metabolism Chromatography

Bioanalytical labs face quantification errors when using incorrect Tolbutamide metabolite standards. This compound is the authentic methyl ester metabolite reference standard, essential for accurate LC-MS/MS method development and validation. Its distinct lipophilicity (XLogP3: 2.0) ensures correct chromatographic retention time matching, unlike the free acid analog. - Definitive standard for Tolbutamide methyl ester metabolite quantification - Ensures method specificity and accurate pharmacokinetic parameter calculation - Direct precursor for synthesizing deuterated internal standards (e.g., d9 analog)

Molecular Formula C13H18N2O5S
Molecular Weight 314.36 g/mol
CAS No. 88241-94-5
Cat. No. B023043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
CAS88241-94-5
SynonymsMethyl 4-Butylaminocarbonylaminosulfonylbenzoate;  4-[[[(Butylamino)carbonyl]amino]sulfonyl]-benzoic Acid Methyl Ester; 
Molecular FormulaC13H18N2O5S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)
InChIKeyZLNXHCAHLBRDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: Key Tolbutamide Metabolite Standard


Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate (CAS 88241-94-5), also known as 4-Carboxy tolbutamide methyl ester, is a synthetic sulfonylurea derivative with the molecular formula C13H18N2O5S and a molecular weight of 314.36 g/mol [1]. It is structurally characterized by a methyl benzoate core linked to a sulfonylurea moiety, and it is most prominently recognized as a primary metabolite and reference standard for the antidiabetic drug Tolbutamide [2]. Unlike the parent drug, this compound features a methyl ester at the para-position of the benzoic acid, which fundamentally alters its physicochemical properties and its utility in analytical and metabolic research .

Bioanalytical standard Primary metabolite reference standard for tolbutamide metabolism studies
Methyl ester form Higher lipophilicity supports reversed-phase LC-MS/MS separation and extraction
Workflow role Calibration and method validation for accurate quantification in biological matrices

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: Non-Substitutable in Specialized Assays


Substituting this compound with other sulfonylureas or even its close structural analog, 4-Carboxytolbutamide (CAS 2224-10-4), is scientifically invalid for key applications due to critical differences in physicochemical properties that directly impact analytical performance. The presence of the methyl ester group in Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate significantly increases its lipophilicity compared to the free carboxylic acid [1], which is reflected in a computed XLogP3 value of 2.0 versus a lower value for the acid analog [2]. This difference directly translates to altered chromatographic retention times, extraction efficiencies, and ionization characteristics in LC-MS/MS workflows , making the methyl ester the required standard for developing and validating specific, sensitive bioanalytical methods for Tolbutamide metabolism studies [3].

Target standard
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Potential substitute
4‑Carboxytolbutamide (free acid)
The methyl ester exhibits significantly higher lipophilicity (estimated +2 to +3 logP units), leading to altered reversed‑phase retention, extraction efficiency, and ionization behavior. Substitution with the free acid may compromise method specificity and quantification accuracy in tolbutamide metabolite assays.

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Comparative Data for Procurement


Enhanced Lipophilicity vs. Free Acid Analog

The primary structural distinction between this compound and its closest analog, 4-Carboxytolbutamide (CAS 2224-10-4), is the esterification of the carboxylic acid. This modification significantly increases lipophilicity, which is a critical parameter for analytical method development and pharmacokinetic studies. The methyl ester exhibits a computed XLogP3 of 2.0 [1], while the free acid analog is expected to have a substantially lower (more negative or near zero) LogP value [2].

Lipophilicity
Computed class‑level
XLogP3 2.0 vs. free acid (estimated +2 to +3 log units)
Supports reversed‑phase retention and extraction optimization
Verify with experimental logD for actual bioanalytical conditions
Lipophilicity Drug Metabolism Chromatography Bioanalysis

Differentiated Chromatographic Retention for LC-MS/MS

The structural difference (methyl ester vs. free acid) directly translates to a quantifiable difference in chromatographic retention time (tR). In reversed-phase LC-MS/MS methods developed for sulfonylurea metabolites, the methyl ester will elute significantly later than the more polar free acid under identical conditions . This separation is essential for resolving and quantifying the metabolite from endogenous interferences and other drug-related compounds.

Chromatographic retention
Class‑level inference
Longer tR vs. free acid under identical C18 conditions
Enables specific resolution from polar interferences
Retention difference is column‑dependent; confirm method conditions
LC-MS/MS Bioanalysis Pharmacokinetics Metabolite Identification

Distinct Melting Point for Identity Verification

The methyl ester derivative of Tolbutamide carboxylic acid is a solid with a melting point that differs markedly from the free acid analog. This is a fundamental physicochemical parameter for confirming the identity and purity of a procured batch. While the exact melting point for this compound is not consistently reported in aggregated public data, it is a solid at room temperature , in contrast to the free acid which is reported to have a melting point of 197-199 °C .

Melting point identity
Data to verify
Solid at RT; free acid MP 197–199 °C
Supports initial identity verification upon receipt
Exact MP not confirmed; cross‑check with certificate of analysis
Purity Analytical Chemistry Quality Control Reference Standard

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate Applications


LC-MS/MS Reference Standard for Tolbutamide Metabolism

This compound serves as the definitive, authentic reference standard for the methyl ester metabolite of Tolbutamide. It is essential for developing and validating quantitative LC-MS/MS methods in pharmacokinetic (PK) and drug metabolism studies. Its unique chromatographic properties, as differentiated from the free acid analog, are critical for ensuring method specificity and accurate quantification of the metabolite in plasma or urine . Using a generic sulfonylurea or the free acid analog would lead to inaccurate calibration and erroneous PK parameters.

CAIX Inhibition in Hypoxic Cancer Models

As a sulfonamide derivative, the compound has been investigated for its ability to inhibit Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors . Researchers utilize this specific structure in cell viability assays to probe its potential to disrupt tumor pH regulation and promote apoptosis . For these mechanistic studies, the exact molecular identity of the compound is paramount, as minor structural changes in sulfonamide inhibitors can drastically alter binding affinity and selectivity for different carbonic anhydrase isoforms.

Synthesis of Stable Isotope-Labeled Internal Standard

This compound is the direct precursor for the synthesis of its deuterated analog, Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate-d9 (CAS 1185126-97-9) . This deuterated version is the gold-standard internal standard for LC-MS/MS assays, as it perfectly co-elutes with the analyte but is distinguishable by mass. Procuring the high-purity unlabeled compound is a necessary first step for any laboratory looking to synthesize or commission a custom SIL-IS for their bioanalytical workflows.

Application
Selection Property
Validation Focus
Tolbutamide metabolite quantification in bioanalytical assays
Methyl ester‑specific chromatographic behavior
Retention time, matrix effect, and LLOQ validation
Carbonic anhydrase IX (CAIX) inhibition studies in hypoxic cancer cell models
Sulfonamide moiety for CAIX binding
CAIX isoform selectivity and cell viability/apoptosis pathway endpoint review
Precursor for deuterated internal standard (SIL‑IS) synthesis
High‑purity unlabeled compound as starting material
Isotopic enrichment and co‑elution verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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